
Amino Formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Amino formate can be synthesized through the reaction of isocyanic acid (HNCO) with water (H2O) in the presence of hydrochloric acid (HCl) as a catalyst. This reaction occurs at low temperatures, around 20 K, and results in the formation of this compound . Another method involves the reaction of formic acid with ammonia under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic reaction of formic acid with ammonia. The reaction is carried out in a reactor where formic acid and ammonia are mixed in the presence of a catalyst, such as a metal oxide, at elevated temperatures and pressures. The resulting this compound is then purified through distillation or crystallization.
化学反応の分析
Types of Reactions: Amino formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formamide (HCONH2) in the presence of oxidizing agents.
Reduction: It can be reduced to formic acid and ammonia under reducing conditions.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Formamide (HCONH2).
Reduction: Formic acid (HCOOH) and ammonia (NH3).
Substitution: Various substituted formates depending on the reagents used.
科学的研究の応用
Amino formate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential role in amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Amino formate can be compared with other similar compounds, such as:
Formic Acid (HCOOH): A simple carboxylic acid with a formyl group.
Formamide (HCONH2): A derivative of formic acid with an amide group.
Methyl Formate (HCOOCH3): An ester of formic acid and methanol.
Uniqueness: this compound is unique due to the presence of both an amino group and a formate group, which allows it to participate in a wide range of chemical reactions. Its ability to act as a donor of formyl groups makes it valuable in organic synthesis and biochemical processes.
類似化合物との比較
- Formic Acid (HCOOH)
- Formamide (HCONH2)
- Methyl Formate (HCOOCH3)
特性
分子式 |
CH3NO2 |
|---|---|
分子量 |
61.040 g/mol |
IUPAC名 |
amino formate |
InChI |
InChI=1S/CH3NO2/c2-4-1-3/h1H,2H2 |
InChIキー |
RQGNEYFWHWFECS-UHFFFAOYSA-N |
正規SMILES |
C(=O)ON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)

![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)
![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)
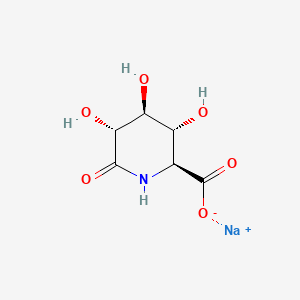
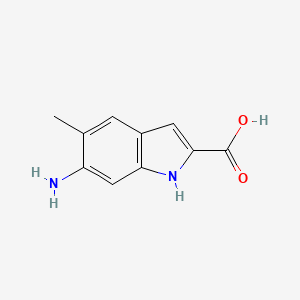

![Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)
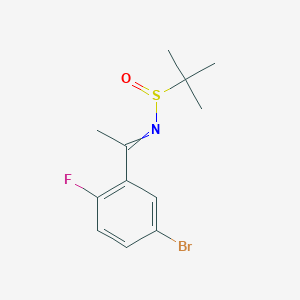
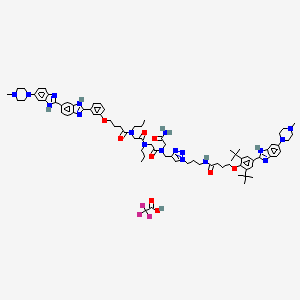
![(3S,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12432788.png)
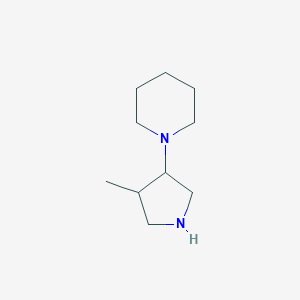
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12432795.png)
![15-(6-Hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12432801.png)
